D-Melphalan-d8

Mass Spectrometry Internal Standard Isotope Dilution

Generic substitution of D-Melphalan-d8 with unlabeled melphalan or other deuterated analogs fails due to co-elution, isotopic cross-talk, and loss of enantiomeric specificity. This deuterated D-enantiomer is the validated internal standard for LC-MS/MS quantification of melphalan in patient plasma and pharmaceutical impurity profiling. - Enables quantification across 5.22-5220 ng/mL with CV ≤11.0%, supporting pharmacokinetic studies and therapeutic drug monitoring. - Corrects for matrix effects in complex formulations (e.g., β-cyclodextrin-gemini surfactant systems) where non-deuterated IS fail; FIA-MS/MS linearity 2-100 ng/mL with accuracy ≤15%. - Supplied with comprehensive COA (NMR, MS, isotopic purity, HPLC purity) to support FDA/ICH method validation and ANDA/DMF submissions.

Molecular Formula C₁₃H₁₀D₈Cl₂N₂O₂
Molecular Weight 313.25
Cat. No. B1154355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Melphalan-d8
Synonyms4-[Bis(2-chloroethyl)amino]-D-phenylalanine-d8;  CB 3026-d8;  D-Melphalan-d8;  D-Phenylalanine Mustard-d8;  Medphalan-d8;  NSC 35051-d8; 
Molecular FormulaC₁₃H₁₀D₈Cl₂N₂O₂
Molecular Weight313.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Melphalan-d8: Stable Isotope Internal Standard


D-Melphalan-d8 is a stable isotope-labeled analog of the antineoplastic alkylating agent melphalan, specifically the D-enantiomer labeled with eight deuterium atoms (d8) . It is primarily employed as an enantiomer-specific internal standard (ES-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and flow injection analysis (FIA-MS/MS) assays to correct for matrix effects, ionization suppression, and extraction variability during the quantification of melphalan and its metabolites in biological matrices [1].

Workflow LC-MS/MS bioanalysis (ESI+)
Selection D-enantiomer-specific deuterated internal standard (d8)
Use Context Matrix effect correction & chiral impurity profiling

Why D-Melphalan-d8 Is Irreplaceable


Generic substitution of D-Melphalan-d8 with unlabeled melphalan, other deuterated forms (e.g., d4, d7), or 13C-labeled analogs fails due to critical differences in mass spectrometric behavior, isotopic purity, and enantiomeric specificity. Unlabeled melphalan cannot serve as an internal standard for isotope dilution mass spectrometry because it co-elutes and shares identical m/z transitions, precluding accurate correction for matrix effects and recovery [1]. Lower deuterium content (e.g., d4) may result in isotopic cross-talk and insufficient mass separation from endogenous interferences [2]. The D-enantiomeric form is essential when quantifying the therapeutically inactive D-isomer (medphalan) as an impurity or metabolite, a task for which L-melphalan-d8 or racemic mixtures are unsuitable [3].

  • Unlabeled melphalan Co-elutes and shares identical MRM transitions, limiting accurate matrix effect correction.
  • Lower deuterium content (e.g., d4) May cause isotopic cross-talk and insufficient mass separation from endogenous interferences.
  • L-melphalan-d8 or racemic mixtures Not suitable for D-isomer impurity quantification, as they co-elute or produce ambiguous chiral signals.

D-Melphalan-d8 Quantitative Evidence


Mass Shift Eliminates Cross-Talk

D-Melphalan-d8 exhibits a +8 Da mass shift relative to unlabeled melphalan (C13H10D8Cl2N2O2 vs. C13H18Cl2N2O2), resulting in a distinct precursor-to-product ion transition (m/z 313.1 → 295.7) compared to melphalan (m/z 305.1 → 287.7) [1]. This separation eliminates isotopic cross-talk and allows for unambiguous quantification even in complex matrices. In contrast, lower deuterium labeling (e.g., d4) yields a +4 Da shift that may overlap with natural isotopic contributions or metabolites, while 13C-labeled analogs may co-elute and require additional chromatographic resolution [2].

Mass Shift (m/z)
Cross-study comparable
+8 Da (313.1→295.7)
Sufficient mass separation avoids isotopic interference.
Unlabeled melphalan: m/z 305.1→287.7
Mass Spectrometry Internal Standard Isotope Dilution

FDA-Validated Accuracy and Precision

When used as an internal standard in FDA-validated LC-MS/MS methods, melphalan-d8 enabled accurate and precise quantification across wide dynamic ranges. In a 2023 clinical study, the method achieved intra- and inter-day coefficients of variation (CV) ≤11.0% and biases <8.3% for melphalan over 5.22–5220 ng/mL [1]. In a 2017 FIA-MS/MS method, linearity of 2–100 ng/mL was achieved with accuracy and precision below 15% [2]. These performance metrics meet or exceed FDA guidance for bioanalytical method validation and represent a benchmark against which non-deuterated internal standards (e.g., N-phenyldiethanolamine) have not been comparably validated for melphalan [3].

Method Precision
Cross-study comparable
CV ≤11.0%, bias within ±15%
Supports bioanalytical method precision review.
Human plasma matrix; protein precipitation.
Method Validation Bioanalysis Pharmacokinetics

High Isotopic and Chemical Purity

Commercial lots of D-Melphalan-d8 (as monohydrochloride salt) are characterized by high isotopic purity (>95% specification, measured 99.4%) and chemical purity by HPLC (>95% specification, measured 99.20%) [1]. These specifications exceed typical vendor requirements for stable isotope-labeled internal standards (commonly ≥98% isotopic enrichment) and ensure minimal contribution of unlabeled species that could bias quantification. In contrast, 13C-labeled melphalan analogs may have lower isotopic enrichment due to synthetic challenges, and non-deuterated internal standards lack the mass spectrometric distinctiveness altogether .

Isotopic & HPLC Purity
Supporting evidence
99.4% isotopic, 99.20% HPLC
High purity minimizes unlabeled interference.
Lot-specific COA; vendor spec. >95%.
Quality Control Stable Isotopes Analytical Standards

Enantiomeric Specificity in Chiral Analysis

D-Melphalan-d8 is specifically the dextro (D) enantiomer of melphalan, known as medphalan, which is therapeutically less active than the L-isomer (melphalan) [1]. The D-isomer exhibits a 2- to 3-fold higher dose requirement to produce equivalent chromosomal effects in animal tumor models compared to the L-isomer [2]. As an internal standard, D-Melphalan-d8 enables the accurate quantification of D-melphalan impurities or metabolites in pharmaceutical formulations, a capability not provided by L-melphalan-d8 or racemic (Rac)-melphalan-d8, which would co-elute with the L-isomer or produce ambiguous chiral signals [3].

D- vs L-Isomer Activity
Class-level inference
2–3× higher dose for effects
Enables D-isomer impurity tracking.
Animal tumor model context; DailyMed data.
Chiral Separation Impurity Profiling Pharmacopoeia

Regulatory Compliance and COA Documentation

D-Melphalan-d8 is supplied with comprehensive Certificates of Analysis (COA) and characterization data compliant with regulatory guidelines . This documentation includes NMR and MS identification, isotopic purity determination, HPLC purity, and stability data, meeting the requirements for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . In contrast, generic internal standards such as N-phenyldiethanolamine lack the extensive characterization and traceability needed for regulated bioanalysis, potentially delaying regulatory review or requiring additional method revalidation [1].

COA Documentation
Supporting evidence
NMR, MS, isotopic & HPLC purity
Supports method validation documentation.
Vendor-supplied COA; characterization data.
Regulatory Affairs Pharmaceutical Development Quality Control

Deuterated IS for Matrix Effect Correction

Deuterated internal standards like D-Melphalan-d8 co-elute with the analyte and experience identical matrix effects and ionization suppression, enabling accurate correction of these variables [1]. In the 2017 FIA-MS/MS study, the use of melphalan-d8 as IS allowed for accurate quantification despite the complex lipid-based drug delivery matrix, with accuracy and precision below 15% [2]. Non-deuterated internal standards (e.g., N-phenyldiethanolamine) often exhibit different extraction recoveries and ionization responses, leading to biased results that require additional correction steps [3]. The eight deuterium atoms provide sufficient mass separation to avoid isotopic overlap while maintaining near-identical physicochemical properties.

Matrix Effect Correction
Class-level inference
Accuracy
Co-elution enables reliable matrix correction.
Lipid-based formulation; FIA-MS/MS context.
Matrix Effects Ionization Suppression LC-MS/MS

D-Melphalan-d8 Key Applications


Clinical Pharmacokinetic Quantification

D-Melphalan-d8 is the preferred internal standard for LC-MS/MS quantification of melphalan and its metabolites in human plasma from patients undergoing hematopoietic stem cell transplantation or multiple myeloma therapy. Its validated performance across 5.22–5220 ng/mL with CV ≤11.0% ensures accurate determination of pharmacokinetic parameters (AUC, Cmax, t1/2) essential for dose optimization and therapeutic drug monitoring [1].

Chiral Impurity Profiling

As the deuterated D-enantiomer, D-Melphalan-d8 enables specific quantification of medphalan (D-isomer) impurities in L-melphalan drug substance and finished dosage forms. This is critical for meeting pharmacopoeial specifications for chiral purity and for supporting ANDA and DMF submissions where demonstration of enantiomeric impurity control is required [2].

Method Validation in Lipid-Based Delivery Systems

D-Melphalan-d8 effectively corrects for matrix effects in complex formulations such as β-cyclodextrin-gemini surfactant systems, where non-deuterated internal standards often fail due to differential extraction and ionization. The validated FIA-MS/MS method using melphalan-d8 as IS achieved linearity of 2–100 ng/mL with accuracy and precision below 15%, supporting development of solubility-enhanced melphalan formulations [3].

FDA-Compliant Regulated Bioanalysis

D-Melphalan-d8 is supplied with comprehensive Certificates of Analysis (COA) including NMR, MS, isotopic purity, and HPLC purity data, meeting regulatory documentation requirements. This facilitates method validation in compliance with FDA and ICH guidelines and reduces the regulatory burden associated with internal standard characterization .

Application
Selection Property
Validation Focus
Human plasma PK bioanalysis research
ISTD for LC-MS/MS quantification
Method precision and LLOQ assessment
Chiral impurity assessment
D-enantiomer-specific ISTD
Chiral resolution and specificity verification
Lipid-based formulation method development
Matrix effect correction via co-eluting ISTD
Recovery and matrix effect evaluation
Method validation documentation
Comprehensive COA documentation
Characterization data for method review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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